2-(4-Methanesulfinylphenyl)acetic acid
Overview
Description
2-(4-Methanesulfinylphenyl)acetic acid is an organic compound with the molecular formula C9H10O3S It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that similar indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar indole derivatives show good anti-inflammatory activity with excessive selectivity towards cox-2 . This suggests that 2-(4-Methanesulfinylphenyl)acetic acid may interact with its targets, leading to changes in cellular processes and potentially resulting in its biological effects .
Biochemical Pathways
It is known that similar compounds can affect various pathways related to their biological activities
Result of Action
Similar indole derivatives have been shown to possess various biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfinylphenyl)acetic acid typically involves the introduction of a methanesulfinyl group to a phenylacetic acid derivative. One common method is the oxidation of 2-(4-Methylsulfonylphenyl)acetic acid using an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and solvents, as well as the optimization of reaction parameters, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfinylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methanesulfinyl group to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the methanesulfinyl group to a thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron(III) chloride).
Major Products Formed
Oxidation: 2-(4-Methanesulfonylphenyl)acetic acid.
Reduction: 2-(4-Methylthio)phenylacetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methanesulfinylphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is studied for its effects on biological systems, including its potential role as an enzyme inhibitor or modulator of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)acetic acid: Similar structure but with a sulfone group instead of a methanesulfinyl group.
2-(4-Methylthio)phenylacetic acid: Contains a thioether group instead of a methanesulfinyl group.
Phenylacetic acid: Lacks the methanesulfinyl group but serves as a basic structural analog.
Uniqueness
2-(4-Methanesulfinylphenyl)acetic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(4-methylsulfinylphenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUAZQVVFGAWMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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